molecular formula C12H14N4O2 B11746370 3-[(2-hydroxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1856041-18-3

3-[(2-hydroxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11746370
CAS No.: 1856041-18-3
M. Wt: 246.27 g/mol
InChI Key: SOKGTKKWDFMGGP-UHFFFAOYSA-N
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Description

3-{[(2-hydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry This compound is particularly interesting due to its unique structure, which includes a pyrazole ring substituted with a hydroxyphenylmethylamino group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-hydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 3-amino-1-methyl-1H-pyrazole-5-carboxamide with 2-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process may include the synthesis of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-hydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-{[(2-hydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-{[(2-hydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-methyl-1H-pyrazole-5-carboxamide: A precursor in the synthesis of the target compound.

    2-hydroxybenzyl chloride: A reagent used in the synthesis.

    Pyrazolo[1,5-a]pyrimidines: Compounds with similar structural motifs and applications.

Uniqueness

3-{[(2-hydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a hydroxyphenylmethylamino group and a carboxamide group on the pyrazole ring sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

CAS No.

1856041-18-3

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

5-[(2-hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H14N4O2/c1-16-9(12(13)18)6-11(15-16)14-7-8-4-2-3-5-10(8)17/h2-6,17H,7H2,1H3,(H2,13,18)(H,14,15)

InChI Key

SOKGTKKWDFMGGP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=CC=CC=C2O)C(=O)N

Origin of Product

United States

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